molecular formula C20H13Cl2N3O3 B250940 3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B250940
M. Wt: 414.2 g/mol
InChI Key: ODLNKBRATCHILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which is a key regulator of several cellular processes such as glycogen synthesis, gene expression, and cell differentiation.

Mechanism of Action

3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide inhibitor VIII binds to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is a serine/threonine kinase that plays a critical role in several cellular processes such as glycogen synthesis, gene expression, and cell differentiation. This compound inhibitor VIII inhibits the activity of this compound, leading to the activation of several downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have several biochemical and physiological effects. Inhibition of this compound activity by this compound inhibitor VIII has been shown to promote cell proliferation and differentiation in various cell types. This compound inhibitor VIII has also been shown to enhance the survival of neurons and protect against neurodegeneration. In addition, this compound inhibitor VIII has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide inhibitor VIII in lab experiments is its potency and selectivity for this compound. This compound inhibitor VIII has been shown to inhibit this compound activity in a dose-dependent manner, making it a valuable tool for studying the role of this compound in various cellular processes. However, one limitation of using this compound inhibitor VIII in lab experiments is its potential off-target effects. This compound inhibitor VIII may also inhibit the activity of other kinases that share structural similarity with this compound, leading to potential off-target effects.

Future Directions

There are several future directions for research involving 3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide inhibitor VIII. One area of research is the role of this compound in cancer. This compound has been shown to play a critical role in the development and progression of several types of cancer, and this compound inhibitor VIII may have potential applications in cancer therapy. Another area of research is the role of this compound in neurodegenerative diseases. This compound has been implicated in the pathogenesis of several neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, and this compound inhibitor VIII may have potential applications in the treatment of these diseases. Finally, further research is needed to fully understand the potential off-target effects of this compound inhibitor VIII and to develop more selective inhibitors of this compound.
Conclusion
In conclusion, this compound inhibitor VIII is a potent inhibitor of this compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have several biochemical and physiological effects, including promoting cell proliferation and differentiation, enhancing the survival of neurons, and having anti-inflammatory effects. This compound inhibitor VIII has potential applications in several areas of research, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the potential off-target effects of this compound inhibitor VIII and to develop more selective inhibitors of this compound.

Synthesis Methods

The synthesis of 3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide inhibitor VIII involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(2-bromoacetyl)-6-chloropyridine, which is then reacted with 2-aminophenylboronic acid to yield 3-(2-bromoacetyl)-6-chloro-N-(2-phenylphenyl)pyridin-2-amine. This compound is then reacted with 3-(2-bromoacetyl)-5-chloro-2-methoxyaniline to yield this compound. The final product is purified using column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide inhibitor VIII has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit this compound activity in a dose-dependent manner, leading to the activation of several downstream signaling pathways. This makes this compound inhibitor VIII a valuable tool for studying the role of this compound in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13Cl2N3O3/c1-27-17-14(9-12(21)10-15(17)22)19(26)24-13-5-2-4-11(8-13)20-25-18-16(28-20)6-3-7-23-18/h2-10H,1H3,(H,24,26)

InChI Key

ODLNKBRATCHILT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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